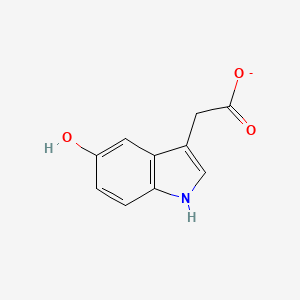

(5-Hydroxyindol-3-yl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(5-hydroxyindol-3-yl)acetate is the indol-3-yl carboxylic acid anion formed by loss of a proton from the carboxy group of (5-hydroxyindol-3-yl)acetic acid; principal microspecies at pH 7.3 It has a role as a human metabolite. It is a conjugate base of a (5-hydroxyindol-3-yl)acetic acid.

科学的研究の応用

Clinical Significance

Diagnosis of Carcinoid Tumors

5-Hydroxyindoleacetic acid is primarily utilized in the diagnosis of carcinoid tumors, which are neuroendocrine tumors that secrete serotonin. Elevated levels of 5-HIAA in urine samples are indicative of these tumors. Normal urinary excretion ranges from 2 to 6 mg per 24 hours, while values above 25 mg suggest the presence of carcinoid tumors .

Assessment of Serotonin Levels

In clinical settings, measuring 5-HIAA levels helps assess serotonin metabolism. This is particularly relevant in patients with psychiatric conditions such as schizophrenia and autism spectrum disorders, where altered serotonin levels are often observed .

Indicator of Gastrointestinal Disorders

Research indicates that elevated urinary levels of 5-HIAA may also serve as a biomarker for gastrointestinal disorders like appendicitis and gastroenteritis .

Neurobiological Research

Correlation with Aggressive Behavior

Studies have linked low cerebrospinal fluid levels of 5-HIAA to aggressive behavior and suicidal tendencies. This correlation underscores the importance of serotonin in mood regulation and behavioral health .

Role in Autism Spectrum Disorders

Elevated levels of 5-HIAA have been documented in individuals with autism, suggesting a potential role for this metabolite in understanding the neurobiological underpinnings of the disorder .

Pharmacological Applications

Drug Metabolism Studies

5-Hydroxyindoleacetic acid is recognized as a drug metabolite, which plays a crucial role in pharmacokinetic studies. Understanding how drugs affect serotonin metabolism can inform therapeutic strategies for various psychiatric disorders .

Potential Therapeutic Targets

Research into the modulation of serotonin pathways involving 5-HIAA has implications for developing treatments for conditions like depression and anxiety disorders. By targeting the enzymatic pathways that produce or degrade this metabolite, new pharmacological interventions could be designed .

Biochemical Pathways

Metabolic Pathways Involvement

(5-Hydroxyindol-3-yl)acetate participates in several enzymatic reactions within the body. It is synthesized from serotonin via monoamine oxidase (MAO) and further processed by aldehyde dehydrogenase (ALDH) to form 5-HIAA . Understanding these pathways is essential for elucidating the biochemical basis of various diseases.

Data Table: Clinical Applications of this compound

| Application Area | Description | Clinical Relevance |

|---|---|---|

| Diagnosis of Carcinoid Tumors | Measurement of urinary 5-HIAA levels | Elevated levels indicate carcinoid tumors |

| Assessment of Serotonin Levels | Evaluating serotonin metabolism through blood and urine tests | Relevant for psychiatric disorders |

| Indicator of Gastrointestinal Disorders | Elevated urinary levels linked to conditions like appendicitis and gastroenteritis | Diagnostic utility |

| Correlation with Aggressive Behavior | Low cerebrospinal fluid levels associated with aggression | Insights into mood disorders |

| Role in Autism Spectrum Disorders | Elevated levels observed in autistic individuals | Potential biomarker for research |

Case Studies

Several case studies highlight the clinical utility and implications of this compound:

- Case Study on Carcinoid Tumors : A patient diagnosed with a carcinoid tumor exhibited significantly elevated urinary 5-HIAA levels, confirming the diagnosis through biochemical analysis.

- Study on Aggression in Patients : Research involving patients with aggressive behavior showed a consistent pattern of low cerebrospinal fluid 5-HIAA levels, suggesting a link between serotonin metabolism and aggression.

These case studies illustrate the practical applications of this compound in clinical settings.

特性

分子式 |

C10H8NO3- |

|---|---|

分子量 |

190.17 g/mol |

IUPAC名 |

2-(5-hydroxy-1H-indol-3-yl)acetate |

InChI |

InChI=1S/C10H9NO3/c12-7-1-2-9-8(4-7)6(5-11-9)3-10(13)14/h1-2,4-5,11-12H,3H2,(H,13,14)/p-1 |

InChIキー |

DUUGKQCEGZLZNO-UHFFFAOYSA-M |

SMILES |

C1=CC2=C(C=C1O)C(=CN2)CC(=O)[O-] |

正規SMILES |

C1=CC2=C(C=C1O)C(=CN2)CC(=O)[O-] |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。